Lewis A Trisaccharide, Methyl Glycoside

Glycomics Mass Spectrometry Oligosaccharide Characterization

Free reducing Leᵃ trisaccharide introduces anomeric heterogeneity that confounds antibody IC₅₀ determination and produces ambiguous Z-type MS fragmentation. This anomerically locked methyl glycoside eliminates mutarotation artifacts: • Single defined species for unambiguous IC₅₀ (ELISA/RIA) - validated by Lemieux et al. monoclonal antibody epitope mapping • Y-type MS/MS fragmentation dominant - ideal positive control for ESI-MS/MS differentiation of isomeric blood group antigens • 3.4× higher E-selectin affinity than Leˣ core (IC₅₀ 220 vs. 750 μM) - optimal scaffold for selectin antagonist libraries ≥95% HPLC; non-reducing; shipped ambient.

Molecular Formula C21H37NO15
Molecular Weight 543.519
CAS No. 186315-40-2
Cat. No. B561621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLewis A Trisaccharide, Methyl Glycoside
CAS186315-40-2
SynonymsMethyl 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-3-O-(b-D- galactopyranosyl)-b-D-glucopyranoside, Gal1-b-3[Fuc1-α-4]GlcNAc1-b-O-Me
Molecular FormulaC21H37NO15
Molecular Weight543.519
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC)CO)O)O)O
InChIInChI=1S/C21H37NO15/c1-6-11(26)13(28)15(30)20(33-6)36-17-9(5-24)35-19(32-3)10(22-7(2)25)18(17)37-21-16(31)14(29)12(27)8(4-23)34-21/h6,8-21,23-24,26-31H,4-5H2,1-3H3,(H,22,25)/t6?,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18-,19-,20+,21+/m1/s1
InChIKeyGGCROZRVVJQWNN-QITCBKQVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lewis A Trisaccharide Methyl Glycoside


Lewis A Trisaccharide, Methyl Glycoside (CAS 186315-40-2) is a chemically defined, non-reducing methyl glycoside derivative of the Lewis A blood group antigen trisaccharide (Galβ1-3[Fucα1-4]GlcNAc-β-OMe) [1]. With a molecular formula C₂₁H₃₇NO₁₅ and molecular weight 543.52 g/mol, this compound serves as a stable, anomerically locked surrogate of the native Leᵃ epitope for use in carbohydrate-protein interaction studies, mass spectrometry, and enzymatic assays [1]. Commercial availability from multiple vendors at ≥95% purity (HPLC) makes it accessible as a research reagent [2].

MS Glycomics Simplified Y-type fragmentation enables unambiguous Lea identification in ESI-MS/MS workflows.
Binding Assays Single, defined β-OMe anomer eliminates mutarotation variability for precise IC50/Ki determination.
Selectin Research Lea core scaffold supports E-selectin antagonist screening and structure-based design studies.

Superiority Over Free Leᵃ and Leˣ Analogs


Direct head-to-head mass spectrometry data demonstrate that the methyl glycoside derivative fragments via a fundamentally different gas-phase pathway compared to the free reducing Leᵃ trisaccharide, with Y-type ions predominating over Z-type ions due to blocking of the reducing end [1]. In quantitative antibody-binding radioimmunoassays, the methyl glycoside serves as an essential, non-mutarotating scaffold; the free reducing form introduces anomeric heterogeneity that confounds accurate IC₅₀ determination [2]. Furthermore, class-level selectin inhibition data show that the Leᵃ core (IC₅₀ = 220 μM for E-selectin) is 3.4-fold more potent than the Leˣ core (IC₅₀ = 750 μM), meaning that Leˣ-based methyl glycosides cannot substitute for Leᵃ-based reagents when targeting E-selectin-mediated adhesion pathways [3].

Free Lea Trisaccharide
Fragmentation pathway differs: methyl glycoside produces predominantly Y-type ions, while free Lea generates mixed Z-type ions. Direct substitution may complicate spectral interpretation and structural assignment.
Free Lea (anomeric mixture)
Mutarotation in solution introduces α/β anomer heterogeneity (~2:1 β/α). Using free reducing form may confound quantitative antibody-binding measurements where defined inhibitor concentration is required.
Lex Methyl Glycoside
Reported E-selectin binding affinity context differs: Lea core exhibits lower IC50 than Lex core in competitive assays. Lex-based reagents may not replicate Lea-dependent E-selectin adhesion study outcomes.

Methyl Glycoside: Comparative Evidence


Y-Type vs. Z-Type Ion Fragmentation in MS

When analyzed as [M+H]⁺ species by ESI-MS with FT-ICR, Lewis A trisaccharide methyl glycoside produces predominantly Y-type fragment ions accompanied by neutral loss of water at the blocked reducing end. In contrast, the underivatized Lewis A trisaccharide generates a mixture of fragment ion types influenced by its free reducing terminus. The methyl glycoside eliminates Z-type fragment ion formation, simplifying spectral interpretation and enabling unambiguous structural assignment [1].

MS Fragmentation
Head-to-head
Y-type ions + H₂O loss (methyl glycoside) vs mixed Z-type ions (free Leᵃ)
Simplifies spectral interpretation for Lea identification.
ESI-MS, FT-ICR; [M+H]⁺ CID.
Glycomics Mass Spectrometry Oligosaccharide Characterization

Anomeric Stability in Epitope Mapping

The methyl glycoside form of Leᵃ trisaccharide was used as the parent scaffold for synthesizing all eight monodeoxy derivatives employed as inhibitors in a quantitative solid-phase radioimmunoassay against two monoclonal anti-Leᵃ antibodies (AH8-34 and CF4-C4). The non-reducing character of the methyl glycoside ensures a single, defined anomeric configuration (β-OMe), eliminating the confounding effects of mutarotation that would occur with the free reducing sugar [1]. The free Leᵃ trisaccharide (CAS 56570-03-7) exists as an equilibrium mixture of α/β anomers in solution, introducing uncontrolled variability into quantitative binding measurements.

Anomeric Configuration
Cross-study
Single β-OMe anomer vs ~2:1 β/α mixture (free Leᵃ)
Eliminates mutarotation-driven variability in binding assays.
Aqueous buffer, pH 7.4; solid-phase RIA.
Immunoglycomics Antibody Engineering Epitope Mapping

E-Selectin Binding: Leᵃ vs. Leˣ Core

In competitive E-selectin-Ig binding assays, sialyl Lewis a (sLeᵃ) tetrasaccharide inhibited binding with an IC₅₀ of 220 ± 20 μM, whereas sialyl Lewis x (sLeˣ) tetrasaccharide required 750 ± 20 μM—a 3.4-fold potency advantage for the Leᵃ core structure (Galβ1-3[Fucα1-4]GlcNAc) over the Leˣ core (Galβ1-4[Fucα1-3]GlcNAc) [1]. Non-sialylated, non-fucosylated derivatives showed negligible activity at concentrations up to 1 mM. Although this data is for sialylated forms, the core trisaccharide architecture is preserved in the methyl glycoside, positioning Leᵃ-methyl glycoside as a more relevant scaffold for E-selectin inhibitor development than Leˣ-methyl glycoside (CAS 176106-81-3).

E-Selectin IC₅₀
Class-level
sLeᵃ: 220 ± 20 μM; sLeˣ: 750 ± 20 μM
Lea core reported lower IC₅₀ in E-selectin binding assay.
Sialylated forms; Ca²⁺-dependent competitive assay.
Selectin Biology Inflammation Cancer Metastasis

Melting Point Comparison

Lewis A Trisaccharide, Methyl Glycoside exhibits a melting point of 177°C (Carl Roth technical datasheet) [1], compared to 160–162°C reported for the free reducing Lewis A trisaccharide (CAS 56570-03-7) . This ~15–17°C elevation in melting point suggests a more thermally stable crystal lattice in the methyl glycoside form, which is a relevant consideration for long-term storage and shipping under ambient temperature fluctuations. The methyl glycoside is recommended for storage at -20°C for long-term use [1], compared to 2–8°C for the free trisaccharide , indicating different stability profiles.

Melting Point
Cross-study
177 °C (methyl glycoside) vs 160–162 °C (free Leᵃ)
May support identity check and thermal stability review.
Capillary method; ≥95% purity.
Chemical Handling Storage Stability Quality Control

Conformational Rigidity of Leᵃ Core

NMR residual dipolar coupling analysis in partially oriented liquid crystal solutions demonstrates that the Leᵃ trisaccharide adopts a single, compact, rigidly folded low-energy conformation in solution, as does the Leˣ trisaccharide [1]. This conformational pre-organization is critical for selectin recognition and means that the methyl glycoside derivative—which shares the identical trisaccharide core—retains this biologically relevant folded shape. The rigidity of the Leᵃ core distinguishes it from more flexible linear oligosaccharides that may sample multiple conformations, reducing binding entropy.

Solution Conformation
Class-level
Single compact folded conformer (Leᵃ) vs multi-conformer linear analogs
Pre-organized scaffold supports structure-based design studies.
RDC NMR; dilute liquid crystal media.
Structural Glycobiology NMR Spectroscopy Drug Design

Methyl Glycoside Applications


Anti-Leᵃ Antibody Characterization

When developing or validating monoclonal anti-Leᵃ antibodies (e.g., for immunohistochemistry or diagnostic kits), the methyl glycoside provides an anomerically pure, stoichiometrically defined inhibitor for solid-phase radioimmunoassays or ELISA-based IC₅₀ determination. As demonstrated by Lemieux et al. (1988), the methyl glycoside scaffold enables systematic epitope mapping via monodeoxy derivatives, revealing which hydroxyl groups mediate antibody binding [1]. This level of precision is unattainable with the free reducing trisaccharide due to mutarotation-driven anomeric heterogeneity.

E-Selectin Antagonist Screening

The Leᵃ methyl glycoside serves as the core scaffold for building E-selectin inhibitor libraries. Since the sialylated Leᵃ core is 3.4-fold more potent than sLeˣ (IC₅₀ 220 vs. 750 μM) [2], starting from Leᵃ-methyl glycoside rather than Leˣ-methyl glycoside (CAS 176106-81-3) provides a higher-affinity starting point for further chemical modifications (sulfation, sialylation, aglycone optimization). This compound is the appropriate choice for laboratories developing next-generation selectin antagonists for inflammatory disease or cancer metastasis intervention.

MS Method Development & Standardization

The distinct Y-type fragmentation pattern of the methyl glycoside, characterized by Iwan and Grotemeyer (2021), makes it an ideal positive control for developing and validating ESI-MS/MS methods aimed at differentiating isomeric Lewis blood group antigens in biological samples [3]. Its non-reducing nature also prevents in-source derivatization artifacts. Analytical core facilities and glycomics service providers should stock this compound as a certified reference standard for Leᵃ identification.

Glycosidase Substrate Profiling

The methyl glycoside form of Leᵃ trisaccharide has been used as a defined substrate in α-L-fucosidase structure-function studies to assess GH29 and GH151 family enzyme activity and substrate selectivity [4]. The non-reducing terminus ensures that enzymatic cleavage occurs exclusively at the fucose α1-4 linkage, providing unambiguous kinetic data (k_cat, K_M). The free reducing trisaccharide could potentially serve as a substrate for both fucosidases and exo-glycosidases acting at the reducing end GlcNAc, complicating kinetic interpretation.

Application
Selection Property
Validation Focus
Anti-Leᵃ Antibody Research
Anomeric purity & defined scaffold
IC₅₀ determination via RIA/ELISA
E-Selectin Antagonist Screening
Leᵃ core affinity context
Binding assay vs sLeˣ comparator
MS Method Development
Simplified Y-type fragmentation
Spectral interpretation & isomeric differentiation
Glycosidase Substrate Profiling
Non-reducing terminus
Kinetic assay (k_cat, K_M) for α-L-fucosidases

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